molecular formula C8H7IN2 B1600986 3-Iodo-7-methylimidazo[1,2-a]pyridine CAS No. 59938-33-9

3-Iodo-7-methylimidazo[1,2-a]pyridine

Cat. No. B1600986
CAS RN: 59938-33-9
M. Wt: 258.06 g/mol
InChI Key: JHYOINIROVIUFH-UHFFFAOYSA-N
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Description

3-Iodo-7-methylimidazo[1,2-a]pyridine (IMIP) is a heterocyclic organic compound that belongs to the class of imidazo[1,2-a]pyridines. It is a potent mutagen and carcinogen that is formed during the cooking of meat at high temperatures. IMIP is one of the most extensively studied heterocyclic amines (HCAs) and has been shown to induce tumors in various animal models.

Scientific Research Applications

    Antimicrobial Activity

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyridine derivatives, such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, have shown antimicrobial properties .
    • Method: The compound was synthesized and then tested against Staphylococcus aureus .
    • Results: The compound showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

    Antituberculosis Agents

    • Field: Medicinal Chemistry
    • Application: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
    • Method: The compounds were synthesized and then tested in an acute TB mouse model .
    • Results: The compound Q203 indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

    Organic Synthesis

    • Field: Organic Chemistry
    • Application: Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis .
    • Method: The compounds can be directly functionalized for the construction of imidazo[1,2-a]pyridine derivatives .
    • Results: This method provides an efficient strategy for the synthesis of these derivatives .

    Light-Sensitive Dyes

    • Field: Material Science
    • Application: Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes .
    • Method: The compounds are synthesized and then used in various applications that require light-sensitive materials .
    • Results: These compounds have been found to be effective in these applications .

    Data Storage

    • Field: Information Technology
    • Application: Imidazo[1,2-a]pyridine derivatives are used in optical media for data storage .
    • Method: The compounds are synthesized and then used in the manufacturing of optical media for data storage .
    • Results: These compounds have been found to be effective in these applications .

    Fluorescent Probes

    • Field: Biochemistry
    • Application: Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
    • Method: The compounds are synthesized and then used in the detection of mercury and iron ions .
    • Results: These compounds have been found to be effective in these applications .

    Pesticides and Fungicides

    • Field: Agricultural Chemistry
    • Application: Imidazo[1,2-a]pyridine derivatives are used in the role of pesticides and fungicides .
    • Method: The compounds are synthesized and then used in various applications that require pesticides and fungicides .
    • Results: These compounds have been found to be effective in these applications .

    Pharmaceutical Ingredients

    • Field: Pharmaceutical Chemistry
    • Application: The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
    • Method: The compounds are synthesized and then used in the manufacturing of these pharmaceutical ingredients .
    • Results: These compounds have been found to be effective in these applications .

    Organic Light Emitting Diodes (OLEDs)

    • Field: Material Science
    • Application: Benzimidazole, a derivative of imidazo[1,2-a]pyridine, has been treated as an acceptor or electron transporting fragment in the OLEDs .
    • Method: The compounds are synthesized and then used in the manufacturing of OLEDs .
    • Results: These compounds have been found to be effective in these applications .

properties

IUPAC Name

3-iodo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYOINIROVIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491842
Record name 3-Iodo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-7-methylimidazo[1,2-a]pyridine

CAS RN

59938-33-9
Record name 3-Iodo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59938-33-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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